

# bosutinib cytogenetic response rates chronic phase CML

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## Compound Focus: Bosutinib

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## Efficacy Data: Bosutinib Response Rates

The tables below summarize key efficacy endpoints from major clinical trials investigating **bosutinib** in different treatment settings.

**Table 1: Bosutinib in Newly Diagnosed Chronic Phase CML (First-Line)**

This data comes from the **BFORE** trial, a phase 3 study comparing **bosutinib** to imatinib, with final results after 5 years of follow-up [1] [2].

Efficacy Endpoint	Bosutinib 400 mg (n=268)	Imatinib 400 mg (n=268)	Odds Ratio (95% CI)
CCyR by 12 months	77%	66%	Not provided [2]
Cumulative MMR by 5 years	73.9%	64.6%	1.57 (1.08–2.28) [1]
Cumulative MR4 by 5 years	58.2%	48.1%	1.50 (1.07–2.12) [1]

Efficacy Endpoint	Bosutinib 400 mg (n=268)	Imatinib 400 mg (n=268)	Odds Ratio (95% CI)
Cumulative MR4.5 by 5 years	47.4%	36.6%	1.57 (1.11–2.22) [1]

**Table 2: Bosutinib in Previously Treated Chronic Phase CML (Later-Line)**

This data consolidates findings from the phase 1/2 study and the **BYOND** trial, which evaluated **bosutinib** in patients resistant or intolerant to prior tyrosine kinase inhibitors (TKIs) [3] [4] [5].

Efficacy Endpoint	Phase 1/2 Study (2-year follow-up) [3]	BYOND Trial (Final Results) [4]
Patient Population	Imatinib-resistant/intolerant (n=288)	Resistant/intolerant to $\geq 1$ prior TKI (n=156)
Complete Hematologic Response (CHR)	85% (achieved/maintained) [3]	93% (at any time) [4]
Major Cytogenetic Response (MCyR)	59% [3]	75.8% (by 1 year, confirmed) [5]
Complete Cytogenetic Response (CCyR)	48% [3]	81.1% (at any time) [4]
Major Molecular Response (MMR)	35% [3]	71.8% (at any time) [4]

**Table 3: Cross-Trial Comparison of Later-Line Therapies**

For context, the **ASCEMBL** trial compared a newer agent, asciminib, to **bosutinib** in patients treated with  $\geq 2$  prior TKIs [6].

Treatment	Trial	MMR Rate at Week 96	MMR Rate at Week 156	Discontinuation due to Adverse Events
Asciminib	ASCEMBL	37.6%	33.8%	8.3% [6]
Bosutinib	ASCEMBL	15.8%	10.5%	27.6% [6]

## Experimental Methodologies

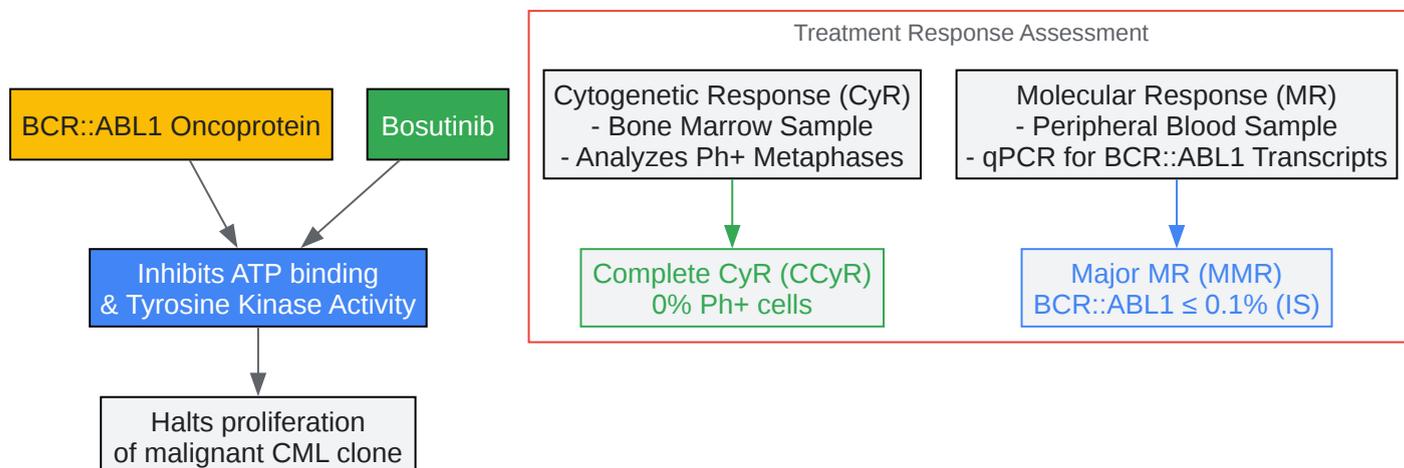
A proper interpretation of the data requires an understanding of the core experimental designs.

- **Study Designs:** The key trials for **bosutinib** are **randomized, open-label, multicenter, phase 3 trials** for first-line settings (BFORE), and **single-arm, open-label, phase 4 trials** (BYOND) for later-line settings [1] [4]. The ASCEMBL trial is a randomized, open-label, phase 3 study [6].
- **Key Endpoint Definitions:**
  - **CCyR (Complete Cytogenetic Response):** 0% Philadelphia chromosome-positive (Ph+) metaphases in bone marrow cytogenetics [7] [5].
  - **MMR (Major Molecular Response):**  $\leq 0.1\%$  BCR::ABL1 on the International Scale (IS) measured by quantitative PCR in peripheral blood [1] [4].
  - **MR4:** BCR::ABL1 IS  $\leq 0.01\%$  [1].
  - **MR4.5:** BCR::ABL1 IS  $\leq 0.0032\%$  [1].
- **Patient Populations:** Trials specifically enrolled adults with Ph+ or BCR::ABL1+ chronic phase CML. Later-line studies required documented resistance or intolerance to prior TKIs, often excluding patients with specific mutations like T315I and V299L that confer innate resistance to **bosutinib** [3] [4] [5].

## Signaling Pathway and Context

**Bosutinib** is an orally active, dual Src and Abl tyrosine kinase inhibitor [3] [2]. It works by binding to the kinase domain of the BCR::ABL1 oncoprotein, blocking its interaction with ATP and thereby inhibiting the uncontrolled tyrosine kinase activity that drives CML pathogenesis [2]. Its preclinical profile shows potent activity against many imatinib-resistant BCR::ABL1 mutations, except T315I and V299L [3] [2].

The diagram below illustrates the primary mechanism of action of **bosutinib** and the methodology for assessing treatment response in clinical trials.



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## Key Comparative Insights

- **First-Line Efficacy:** In newly diagnosed CML, **bosutinib** demonstrates **superior efficacy** in achieving deeper molecular responses (MMR, MR4, MR4.5) compared to imatinib, establishing it as a standard first-line option [1] [2].
- **Later-Line Performance:** **Bosutinib** is an effective option for patients after prior TKI failure, with a significant proportion achieving and maintaining cytogenetic and molecular responses [3] [4].
- **Safety and Tolerability:** **Bosutinib's** primary toxicity is **transient, manageable gastrointestinal events** (diarrhea, nausea, vomiting) [3] [4]. Its safety profile is distinct from other TKIs, with a **lower incidence of vascular adverse events** compared to some other second and third-generation TKIs, which is a key differentiator [2].
- **Positioning vs. Newer Agents:** In patients with multiple prior TKI treatments, **asciminib** has shown superior efficacy and tolerability over **bosutinib** in a head-to-head trial, supporting its use after failure of ≥2 TKIs [6].

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## References

1. Bosutinib versus imatinib for newly diagnosed chronic ... [nature.com]
2. Critical review of clinical data and expert-based ... [frontiersin.org]
3. Bosutinib efficacy and safety in chronic phase chronic myeloid ... [pmc.ncbi.nlm.nih.gov]
4. Efficacy and safety of bosutinib in previously treated ... [nature.com]
5. Bosutinib for pretreated patients with chronic phase ... [pmc.ncbi.nlm.nih.gov]
6. Asciminib remained superior vs bosutinib in late-line CML ... [sciencedirect.com]
7. Management of Chronic Myeloid Leukemia in 2025 - PMC [pmc.ncbi.nlm.nih.gov]

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